Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds involves multiple steps, including reactions with different chemical groups to achieve the desired substitution on the benzene ring. A notable example is the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, which demonstrated a methodological approach to attach different functional groups to the benzenesulfonamide core, contributing insights into potential synthetic pathways for the target compound (Al-Hourani et al., 2016).
Molecular Structure Analysis
Molecular structure determination, such as X-ray crystallography, plays a crucial role in understanding the spatial arrangement of atoms within a molecule. For example, studies on related compounds have revealed details like crystal packing, bond lengths, and angles, providing a foundation for predicting the molecular structure of benzenesulfonamides (Rublova et al., 2017).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, reflecting their versatile chemical properties. For instance, reactions involving base-mediated intramolecular C-arylation have been employed to generate benzhydrylamines from benzenesulfonamides, showcasing the reactivity of the sulfonamide group under certain conditions (Kisseljova et al., 2014).
Wissenschaftliche Forschungsanwendungen
LC-MS/MS Study of Degradation Processes
The degradation processes of nitisinone, a compound structurally related to benzenesulfonamides, were studied using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research aimed to understand the stability and degradation pathways of nitisinone under various conditions, which is crucial for assessing its environmental impact and potential medical applications. The study found that nitisinone's stability increases with the pH of the solution, highlighting the compound's properties and degradation products under different conditions (Barchańska et al., 2019).
Gastroprotective Properties of Ebrotidine
Research on ebrotidine, another compound with a benzenesulfonamide moiety, revealed its gastroprotective properties, combining H2-receptor antagonist capabilities with cytoprotective agent characteristics. This dual action, not dependent on endogenous prostaglandin generation, stems from its ability to enhance the synthesis and secretion of gastric mucosal components, offering insights into the design of compounds with optimized therapeutic effects (Slomiany et al., 1997).
Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide were explored to facilitate the discovery of functional molecules and pharmaceuticals. This research underscores the versatility of aminobenzenesulfonamide derivatives in organic synthesis and the pharmaceutical industry, providing a foundation for developing new compounds with potential therapeutic applications (Kaneda, 2020).
QSARs of Carbonic Anhydrase Inhibitors
A review of quantitative structure-activity relationships (QSARs) of carbonic anhydrase inhibitors, many of which are benzenesulfonamides, highlights the importance of electronic properties and the substituents’ impact on inhibition potency. This information is crucial for designing more effective inhibitors, illustrating the role of structural analysis in drug development (Gupta, 2003).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve looking at how to handle these hazards safely.
Zukünftige Richtungen
This would involve a speculative discussion on what future research could be done with the compound. This could include potential applications, further reactions to study, etc.
Please note that this is a general guide and the specifics could vary depending on the exact nature of the compound. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they can often provide access to these resources. If you have any more questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-17(2,3)19-16(22)20-27(25,26)15-11-13(21(23)24)9-10-14(15)18-12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3,(H2,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPYVMLNHDSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182644 | |
Record name | BM-531 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro- | |
CAS RN |
284464-46-6 | |
Record name | BM-531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BM-531 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BM-531 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y60K2E3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.